molecular formula C16H15NO3 B6404676 2-(3-Acetylaminophenyl)-5-methylbenzoic acid CAS No. 1261912-32-6

2-(3-Acetylaminophenyl)-5-methylbenzoic acid

Cat. No.: B6404676
CAS No.: 1261912-32-6
M. Wt: 269.29 g/mol
InChI Key: CBWRRNPTGYUWDE-UHFFFAOYSA-N
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Description

2-(3-Acetylaminophenyl)-5-methylbenzoic acid is an organic compound with a complex structure that includes both an acetylamino group and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylaminophenyl)-5-methylbenzoic acid typically involves a multi-step process. One common method starts with the nitration of 5-methylbenzoic acid to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The amino group is then acetylated using acetic anhydride to form the acetylamino derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing each step of the synthetic route. This includes using efficient catalysts for the nitration and reduction steps, and ensuring high yields in the acetylation step. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylaminophenyl)-5-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The acetylamino group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: The major product is 2-(3-Acetylaminophenyl)-5-carboxybenzoic acid.

    Reduction: The major product is 2-(3-Aminophenyl)-5-methylbenzoic acid.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

2-(3-Acetylaminophenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of inflammatory conditions.

    Industry: It is used in the production of dyes and pigments due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 2-(3-Acetylaminophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminophenyl)-5-methylbenzoic acid
  • 2-(3-Acetylaminophenyl)-4-methylbenzoic acid
  • 2-(3-Acetylaminophenyl)-5-carboxybenzoic acid

Uniqueness

2-(3-Acetylaminophenyl)-5-methylbenzoic acid is unique due to the specific positioning of the acetylamino and methyl groups on the benzoic acid ring. This unique structure allows it to undergo specific chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

IUPAC Name

2-(3-acetamidophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-6-7-14(15(8-10)16(19)20)12-4-3-5-13(9-12)17-11(2)18/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWRRNPTGYUWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)NC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690607
Record name 3'-Acetamido-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-32-6
Record name 3'-Acetamido-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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